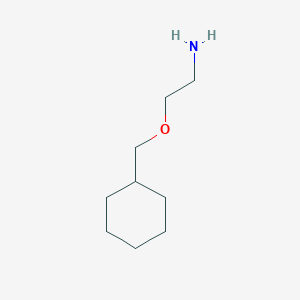

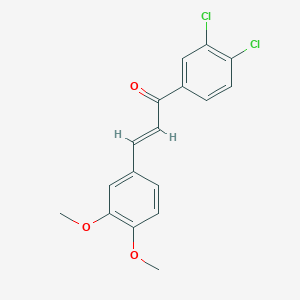

![molecular formula C14H26N2O4 B3114246 exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate CAS No. 2007910-58-7](/img/structure/B3114246.png)

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate

Vue d'ensemble

Description

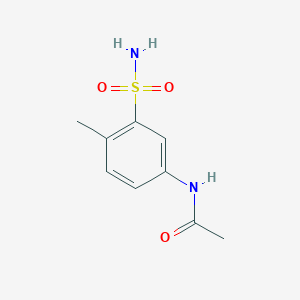

The compound “exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate” is a chemical compound with the CAS Number: 2007910-58-7 . The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo [3.2.1]octane scaffold . The InChI code for this compound is 1S/C12H22N2O2.C2H4O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;1-2(3)4/h8-10H,4-7,13H2,1-3H3;1H3,(H,3,4)/t8-,9-,10+; .Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.37 . It is a solid at room temperature and should be stored at 4°C, protected from light .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate:

Pharmaceutical Intermediates

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure makes it a valuable building block for developing drugs targeting the central nervous system, including treatments for neurological disorders and psychiatric conditions .

Neuroprotective Agents

Research has shown that compounds derived from exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate exhibit neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress and excitotoxicity, making them promising candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Chiral Ligands in Asymmetric Synthesis

The compound’s chiral nature allows it to be used as a ligand in asymmetric synthesis. This application is crucial in producing enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with specific desired effects and minimal side effects .

Catalysts in Organic Reactions

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate: can act as a catalyst in various organic reactions. Its structure facilitates the formation of complex molecules through catalytic processes, enhancing the efficiency and selectivity of chemical reactions in synthetic organic chemistry .

Development of Antiviral Agents

Recent studies have explored the potential of this compound in developing antiviral agents. Its unique structure can be modified to create molecules that inhibit viral replication, offering a new avenue for treating viral infections such as influenza and HIV .

Bioconjugation and Drug Delivery Systems

The compound’s functional groups make it suitable for bioconjugation, where it can be linked to other molecules, such as antibodies or peptides, to create targeted drug delivery systems. This application is particularly valuable in cancer therapy, where precision targeting of tumor cells is crucial .

Material Science Applications

In material science, exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate is used in the synthesis of novel polymers and materials with unique properties. These materials can be applied in various fields, including electronics, coatings, and biomedical devices .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard or reagent for various analytical techniques. Its well-defined structure and properties make it an ideal candidate for calibrating instruments and validating analytical methods .

Safety and Hazards

Propriétés

IUPAC Name |

acetic acid;tert-butyl (1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.C2H4O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;1-2(3)4/h8-10H,4-7,13H2,1-3H3;1H3,(H,3,4)/t8?,9-,10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGAGPPPDSADC-NJOOWJKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

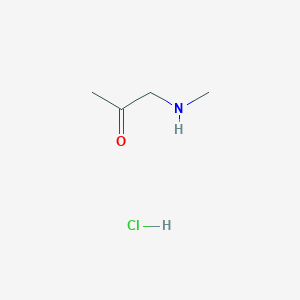

![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)

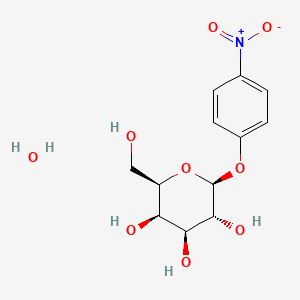

![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)

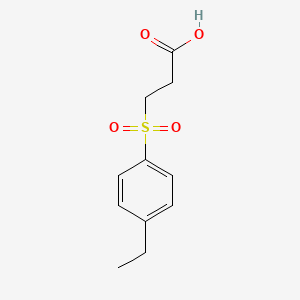

![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)